Glutaconic acid

Catalog No.
S1490318
CAS No.
1724-02-3
M.F
C5H6O4
M. Wt
130.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glutaconic acid

CAS Number

1724-02-3

Product Name

Glutaconic acid

IUPAC Name

(E)-pent-2-enedioic acid

Molecular Formula

C5H6O4

Molecular Weight

130.1 g/mol

InChI

InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9)/b2-1+

InChI Key

XVOUMQNXTGKGMA-OWOJBTEDSA-N

SMILES

C(C=CC(=O)O)C(=O)O

Synonyms

glutaconate, glutaconic acid, glutaconic acid, (E)-isomer, glutaconic acid, copper salt, glutaconic acid, ion(2-)

Canonical SMILES

C(C=CC(=O)O)C(=O)O

Isomeric SMILES

C(/C=C/C(=O)O)C(=O)O

Production:

  • Microbial fermentation: Researchers are exploring the potential of specific bacteria, like Acidaminococcus fermentans and Clostridium symbiosum, to produce glutaconic acid through the fermentation of glutamic acid. This method offers an alternative to traditional chemical synthesis and could lead to more sustainable production. Source: Production of Glutaconic Acid in a Recombinant Escherichia coli Strain - PMC - NCBI:

Potential as a Building Block for Bio-based Polymers:

  • Glutaconic acid's chemical structure makes it a potential candidate for the synthesis of polyamides. These polymers are widely used in various applications, including textiles, engineering plastics, and biomaterials. Research is ongoing to explore its feasibility and optimize the process for efficient production of polyamides from glutaconic acid. Source: Production of Glutaconic Acid in a Recombinant Escherichia coli Strain - PMC - NCBI:

Understanding Metabolic Pathways:

  • Glutaconic acid plays a role in some metabolic pathways, particularly in specific bacteria. Studying its involvement in these pathways helps researchers gain deeper insights into the functioning of these organisms and their potential applications in biotechnology and environmental remediation. [Source: Crystal and molecular structure of glutaconic acid. Thomas L and Srikrishnan T. Alkaline Partial Wet Oxidation of Lignin for the Production of Carboxylic Acids. Demesa AG, et al.]

Investigation of Neurotoxicity:

  • Research suggests that trans-glutaconic acid, a specific isomer of glutaconic acid, may have neurotoxic effects. Studies in rats have shown its potential to induce oxidative stress in the brain, raising concerns about its possible role in neurological disorders. Further research is needed to explore this possibility and understand the underlying mechanisms. Source: Neurotoxic Effects of trans-Glutaconic Acid in Rats - PMC - NCBI:

Glutaconic acid exists as a colorless solid with the chemical formula C5H6O4 []. It belongs to the class of dicarboxylic acids, containing two carboxylic acid groups within its structure. Glutaconic acid is structurally related to the saturated compound glutaric acid []. It arises as a degradation product during the partial wet oxidation of alkali lignin, a component of wood cell walls []. The presence of glutaconic acid in urine can be a marker for certain inborn errors of metabolism [].


Molecular Structure Analysis

Glutaconic acid possesses a unique molecular structure with several key features. The central carbon chain consists of five carbons. A double bond exists between the second and third carbons, creating an unsaturated configuration []. Both ends of the chain terminate with carboxylic acid groups (COOH), responsible for the acidic properties of the molecule []. The presence of the double bond and the carboxylic acid groups contribute to the polarity of the molecule, influencing its solubility and reactivity [].


Chemical Reactions Analysis

Several chemical reactions involving glutaconic acid are of interest in scientific research.

  • Synthesis: Glutaconic acid can be synthesized through various methods, including the reaction of acetylene with malonic acid.
HC≡CH + CH2(COOH)2 -> HO2CCH=CHCH2COOH
  • Preparation of CoA-Substrate

    Glutaconic acid reacts with acetyl-CoA to form glutaconyl-CoA, a crucial intermediate in certain metabolic pathways.

  • Formation of Heterocyclic Compounds

    Glutaconic acid serves as a precursor for synthesizing various heterocyclic compounds, such as 6-chloro-2(2H)-pyranone, through reactions with phosphorus pentachloride [].


Physical And Chemical Properties Analysis

  • Appearance: Colorless solid [].
  • Melting Point: 137-139 °C [].
  • Solubility: Soluble in water [].
  • Acidity: Weakly acidic due to the presence of carboxylic acid groups (pKa data not readily available).

While glutaconic acid itself doesn't have a well-defined mechanism of action in biological systems, its elevated levels in urine can indicate disruptions in metabolic pathways. In such cases, glutaconic acid acts as a biomarker for specific diseases [].

Glutaconic acid can pose certain safety hazards.

  • Toxicity: Limited data exists on the specific toxicity of glutaconic acid. However, its presence in high concentrations can potentially act as an acidogen (acid-producing), neurotoxin (toxic to nerve cells), and metabotoxin (toxic due to metabolic processes) [].
  • Flammability: Data on flammability is not readily available, but the presence of carboxylic acid groups suggests it might have low flammability.
  • Reactivity: Glutaconic acid possesses a reactive structure due to the double bond and carboxylic acid groups. It can undergo various chemical reactions as discussed previously [, ].

Physical Description

Solid

XLogP3

-0.3

Melting Point

133-135°C

UNII

NOH8K33D47

Other CAS

1724-02-3
505-36-2
628-48-8

Wikipedia

Glutaconic acid
Transglutaconic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Modify: 2023-08-15

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